![molecular formula C17H11F2N5S B2967219 7-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863460-40-6](/img/structure/B2967219.png)
7-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of electronegative atoms like fluorine and nitrogen would create regions of high electron density, leading to a polar molecule. The sulfur atom in the thioether group could potentially participate in pi stacking interactions with aromatic rings .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the fluorine atoms might be substituted under the right conditions, and the compound could participate in further reactions to form larger, more complex molecules. The thioether group might also be oxidized .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature, and its solubility would depend on the solvent used. The presence of fluorine atoms could increase its stability and potentially its lipophilicity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of 1,2,3-triazolo[4,5-d]pyrimidine derivatives, including structures similar to 7-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, has been explored in various studies. These compounds are of interest due to their potential biological activities and chemical properties. For instance, the synthesis of new 1,2,3-triazolo[4,5-e]1,2,4-triazolo[4,3-c]pyrimidine derivatives via nucleophilic replacement and intramolecular cyclization processes demonstrates the chemical versatility and reactivity of triazolopyrimidine scaffolds (Biagi et al., 2002).
Biological Activity
1,2,3-Triazolo[4,5-d]pyrimidines have been studied for their affinity towards adenosine receptors, indicating their potential in drug development. Specifically, amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines have shown high affinity and selectivity for A1 adenosine receptors, suggesting their application in designing receptor-targeted therapeutics (Betti et al., 1999).
Material Science Applications
The molecular self-assembly of triazolopyrimidine derivatives into supramolecular structures with unique properties has been reported. For example, the synthesis of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thioaceto-(2-fluorobenzyl) hydrazone demonstrates the ability of these compounds to form supramolecular microfibers with organic light-emitting properties, opening avenues for their application in material science and nanotechnology (Liu et al., 2008).
Antimicrobial and Antitumor Activity
Triazolopyrimidine derivatives have also been explored for their antimicrobial and antitumor activities. The synthesis and screening of novel 3-phenylthiazolo[4,5-d]pyrimidin-2-thione derivatives, for instance, have highlighted the antitumor potential of these compounds, with some derivatives showing significant activity against human tumor cell lines (Becan & Wagner, 2008). Additionally, the larvicidal activity of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives against third instar larvae suggests their potential use in pest control applications (Gorle et al., 2016).
Orientations Futures
Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail. It could also be interesting to study its interactions with other molecules, both in a chemical reaction context and in potential biological targets .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5S/c18-12-3-1-11(2-4-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-7-5-13(19)6-8-14/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHUDDBPUHEBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
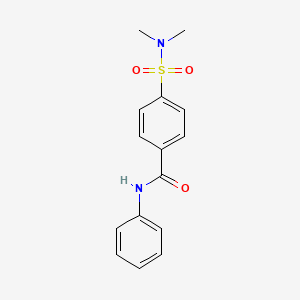

![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)
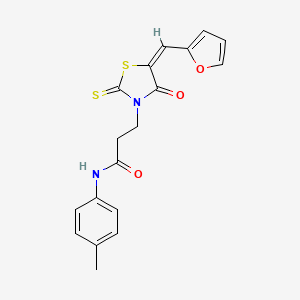

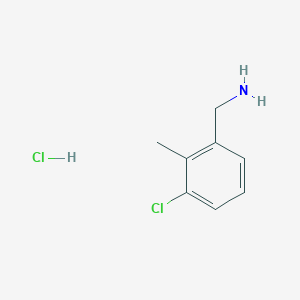
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methoxyacetamide](/img/structure/B2967148.png)
![[1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2967149.png)
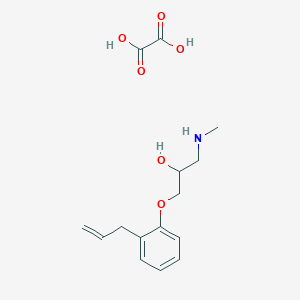
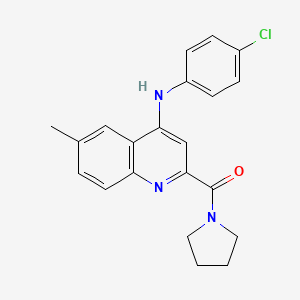

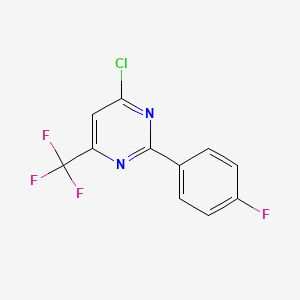
![2-[(3-phenoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2967155.png)

